

4-Pyridinecarboxaldehyde CAS number 872-85-5 properties

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Compound of Interest

Compound Name: 4-Pyridinecarboxaldehyde

Cat. No.: B046228

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An In-depth Technical Guide to **4-Pyridinecarboxaldehyde** (CAS 872-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinecarboxaldehyde, with CAS number 872-85-5, is an aromatic aldehyde featuring a pyridine ring substituted at the 4-position with an aldehyde group.^[1] This compound, also known as isonicotinaldehyde, is a critical heterocyclic building block in organic synthesis.^{[1][2]} Its importance stems from the reactivity of the aldehyde functional group, which allows for a wide range of chemical transformations, including condensation, oxidation, and nucleophilic addition reactions.^{[1][3]} This versatility makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][4][5]} It serves as a key precursor for creating complex molecular architectures, particularly in the synthesis of ligands for coordination chemistry and various bioactive heterocyclic compounds like pyridopyrimidines and imidazopyridines.^[3]

Physicochemical and Spectroscopic Properties

4-Pyridinecarboxaldehyde is typically a colorless to pale yellow or yellow-brown liquid with a characteristic pungent odor.^{[1][2][6][7]} It is sensitive to air and humidity, necessitating storage under an inert atmosphere.^[6]

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	872-85-5	[1] [8]
Molecular Formula	C ₆ H ₅ NO	[1] [9] [10]
Molecular Weight	107.11 g/mol	[11] [12]
Appearance	Colorless to pale yellow/yellow-brown liquid	[1] [2] [5] [6]
Melting Point	-4 to -2 °C	[6] [8]
Boiling Point	71-73 °C at 10 mmHg	[6] [8] [13]
Density	1.137 g/mL at 20 °C	[8] [13]
Refractive Index (n _{20/D})	1.544	[8] [13]
Flash Point	54 °C (130 °F)	[2] [14]
Vapor Pressure	0.56 mmHg	[12]
Solubility	Soluble in water, ether, ethanol, and acetone	[2] [5]
Storage Temperature	2-8°C	[6] [8] [13]

Table 2: Spectroscopic Data

Technique	Key Features and Peaks	Source(s)
¹ H NMR	(CDCl ₃ , 89.56 MHz): δ 10.11 (s, 1H, CHO), 8.899 (d, 2H, pyridine-H), 7.724 (d, 2H, pyridine-H)	[15]
¹³ C NMR	The carbonyl carbon of the aldehyde group is highly deshielded, typically appearing around 192 ppm.	[3]
Infrared (IR)	Strong absorption due to the aldehyde carbonyl (C=O) group. Characteristic double-peak for the C-H bond of the aldehyde.	[3][16]
Mass Spectrometry	Molecular Weight: 107.11	[10]

Safety and Handling

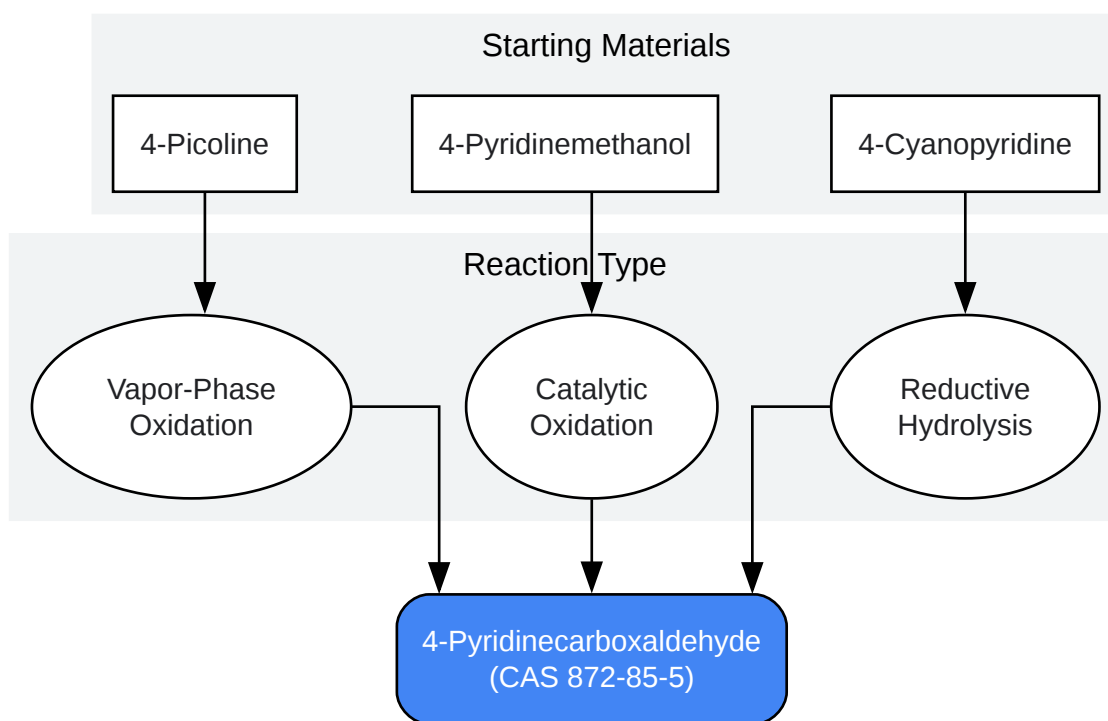
4-Pyridinecarboxaldehyde is considered a hazardous substance. It is a combustible liquid and is irritating to the eyes, respiratory system, and skin.[17][18] It may also cause skin sensitization.[17]

Table 3: Safety Information

Category	Data	Source(s)
Signal Word	Danger	
Hazard Class	Combustible corrosive hazardous materials (Storage Class 8A)	
Hazard Statements	H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects)	[19]
Precautionary Statements	P210, P261, P280, P305+P351+P338	[19]
Toxicity	LD50 (oral, Rabbit): 2355 mg/kg; LD50 (dermal, Rat): > 2000 mg/kg	[19]
Personal Protective Equipment	Safety glasses with side shields or chemical goggles, chemical protective gloves (e.g., PVC), Type A respirator filter	[17]

Synthesis and Experimental Protocols

Several synthetic routes are available for the preparation of **4-Pyridinecarboxaldehyde**, starting from common precursors like 4-picoline, 4-pyridinemethanol, or 4-cyanopyridine.



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Caption: Key synthetic pathways to **4-Pyridinecarboxaldehyde**.

Experimental Protocols

Method 1: Oxidation of 4-Picoline (4-Methylpyridine) This method is cost-effective and suitable for industrial-scale production.[3][9]

- Protocol: A mixed gas of 4-picoline and air is passed over a vanadium-molybdenum (V-Mo) catalyst layer.[9] The reaction is carried out at a high temperature, typically around 400°C, to facilitate the vapor-phase oxidation of the methyl group to an aldehyde.[3][9] The product, **4-Pyridinecarboxaldehyde**, is then isolated from the resulting gas stream.

Method 2: Oxidation of 4-Pyridinemethanol This is a direct and common laboratory-scale method known for its potential for high purity.[3][6]

- Catalyst System: 1-methylimidazole and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin.[6]

- Protocol: 4-Pyridinemethanol is subjected to oxidation or dehydrogenation in acetonitrile as the solvent at room temperature.[6] Molecular oxygen is used as the terminal oxidant.[3] The reaction proceeds for approximately 24 hours.[3] Afterwards, the resin-supported catalyst is removed by simple filtration, and the solvent is evaporated to yield **4-Pyridinecarboxaldehyde**. [3][6] This method has reported yields as high as 89%.[3]

Method 3: Reductive Hydrolysis of 4-Cyanopyridine (Stephen Reaction) This approach involves the conversion of a nitrile group to an aldehyde.[3][20][21]

- Reagents: 4-cyanopyridine, stannous chloride (SnCl_2), and a hydrochloric acid (HCl) solution of tetrahydrofuran (THF) or ether.[20][21]
- Protocol:
 - Dissolve 4-cyanopyridine in a 2%-10% HCl solution of THF.[20]
 - Add stannous chloride to the solution. The reaction is controlled at 40°C for about 9 hours to form an iminium ion intermediate.[20]
 - The resulting inorganic tin compounds are removed by filtration.[20]
 - The filtrate is then hydrolyzed by the dropwise addition of water at 25°C.[20]
 - After concentration to remove the THF, the pH is adjusted to 8-9 with a saturated sodium carbonate solution, and the final product is extracted with ethyl acetate.[20]

Method 4: Catalytic Hydrolysis of 4-Cyanopyridine This is a greener alternative for converting the nitrile to an aldehyde.[3][6]

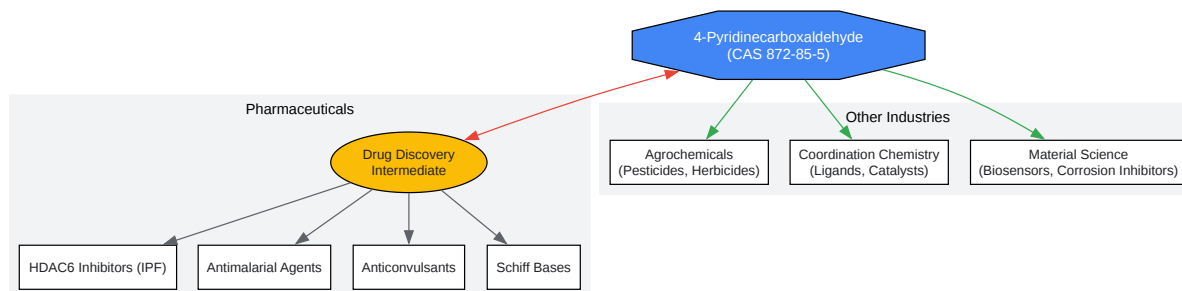
- Reagents: 4-cyanopyridine, potassium carbonate, water, and a carbon catalyst in a mixed solvent system of dimethyl sulfoxide (DMSO) and water.[3][6]
- Protocol: The reaction is conducted in a closed high-pressure reaction tube at 60°C for 8 hours.[6] After the reaction, the carbon catalyst is separated by filtration, and the product is isolated from the organic phase.[6] A key advantage is the reusability of the carbon catalyst. [3]

Reactivity and Applications in Drug Development

The aldehyde group in **4-Pyridinecarboxaldehyde** is a versatile functional handle, readily undergoing nucleophilic addition, condensation, and reductive amination.^[3] This reactivity allows for the straightforward incorporation of the 4-pyridyl moiety into larger molecules to modulate properties like solubility, electronic character, and biological target affinity.^[3]

Its primary applications are as an intermediate in the synthesis of a wide range of products:

- **Pharmaceuticals:** It is a cornerstone for synthesizing compounds with diverse therapeutic activities, including anticonvulsant and anti-inflammatory properties.^{[2][22]} It is a key component in the synthesis of novel HDAC6 inhibitors for treating idiopathic pulmonary fibrosis (IPF), as well as potent antimalarial agents.^[6] It is also used to prepare Schiff base ligands for metalloenzyme inhibition studies.^{[3][22]}
- **Agrochemicals:** The compound serves as a precursor for various pesticides and herbicides.^{[1][4][5]}
- **Coordination Chemistry:** It is used to synthesize bipyridyl and other ligands that are essential for constructing catalysts and luminescent metal complexes.^{[1][3]}
- **Material Science:** Derivatives have been used to create biosensors and environmentally friendly corrosion inhibitors.^[7]

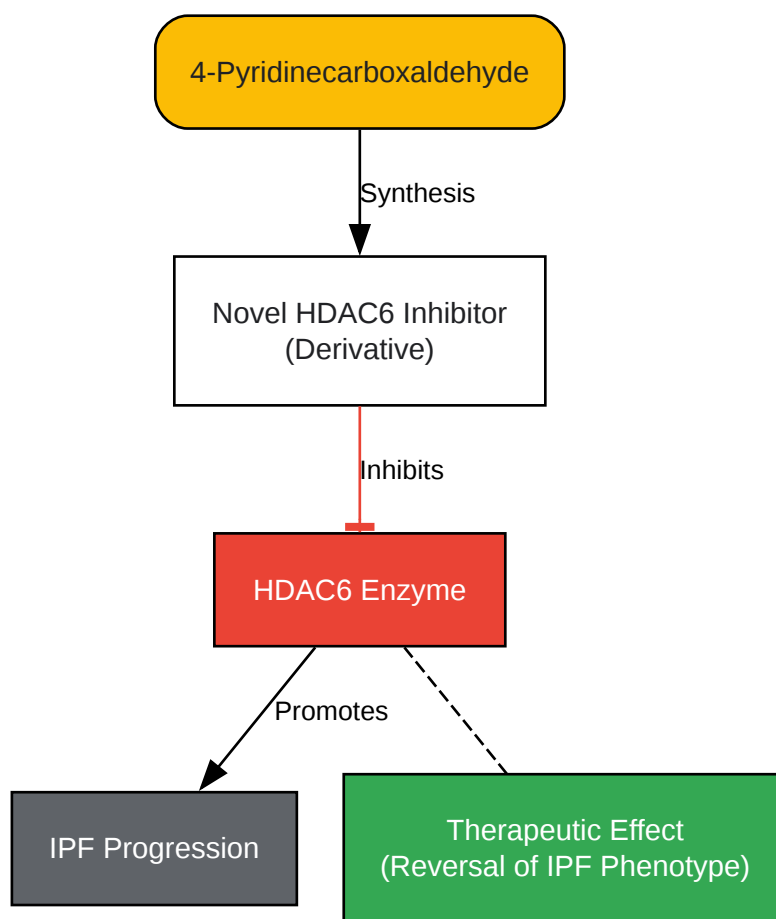


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Caption: Major application areas of **4-Pyridinecarboxaldehyde**.

Role in Signaling Pathways: HDAC6 Inhibition

In drug development, **4-Pyridinecarboxaldehyde** has been instrumental as a building block for novel histone deacetylase 6 (HDAC6) inhibitors.[6] HDAC6 is an enzyme implicated in the progression of idiopathic pulmonary fibrosis (IPF).[6] By serving as a key structural component, derivatives of **4-Pyridinecarboxaldehyde** have been synthesized to create potent and selective inhibitors of HDAC6, demonstrating potential in reversing the IPF phenotype in human lung models.[6]



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Caption: Role as a precursor for HDAC6 inhibitors in IPF therapy.

Analytical Methods

The characterization, reaction monitoring, and purity analysis of **4-Pyridinecarboxaldehyde** and its derivatives are performed using standard analytical techniques.[3]

- Chromatography: Thin Layer Chromatography (TLC) is used for monitoring reaction progress.[3][16] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for detailed analysis and purification.[3][6] A reverse-phase HPLC method using an acetonitrile/water mobile phase is scalable for preparative separations.[22]
- Spectroscopy: Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy are indispensable for elucidating its chemical structure.[3]

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